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2-Cyclohexen-1-one, triethyltrimethyl-

Cat. No.: B13766115
CAS No.: 68845-35-2
M. Wt: 222.37 g/mol
InChI Key: BUWKKTZEUORNQO-UHFFFAOYSA-N
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Description

Contextualization of 2-Cyclohexen-1-ones in Organic Synthesis

2-Cyclohexen-1-ones are six-membered rings containing a ketone and a carbon-carbon double bond in conjugation. This arrangement of functional groups imparts a unique reactivity, making them exceptionally valuable building blocks in the synthesis of a vast array of complex organic molecules. Their utility stems from the ability to undergo a variety of chemical transformations at several positions on the ring.

Key reactions involving the 2-cyclohexen-1-one (B156087) core include:

Michael Addition: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, a reaction known as the Michael addition or conjugate addition. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Aldol (B89426) Condensation: The presence of α-hydrogens allows for the formation of enolates, which can then participate in aldol reactions, leading to the formation of new rings and complex polycyclic systems. wikipedia.org

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, a cornerstone in the synthesis of steroids, terpenoids, and alkaloids. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Photochemical Reactions: The conjugated system can absorb ultraviolet light, leading to excited states that can undergo various cycloaddition and rearrangement reactions. acs.org

The versatility of the 2-cyclohexen-1-one scaffold has cemented its importance in the synthesis of natural products, pharmaceuticals, and fragrance compounds. wikipedia.orgnih.gov

Significance of Alkyl-Substituted Cyclohexenones in Chemical Research

The introduction of alkyl substituents onto the cyclohexenone ring dramatically influences its chemical and physical properties. The number, size, and position of these alkyl groups can:

Sterically hinder certain reaction pathways, leading to increased selectivity in chemical transformations.

Alter the electronic properties of the enone system, thereby modifying its reactivity.

Influence the conformational preferences of the six-membered ring.

Impact the biological activity and olfactory properties of the molecule.

Highly substituted cyclohexenones are key components in many natural products and are sought-after targets in synthetic chemistry. Their construction often requires sophisticated synthetic strategies to control the regioselectivity and stereoselectivity of the alkyl group installation. The development of new methods for the synthesis of these sterically congested frameworks is an active area of research.

Definition and Structural Interpretation of "2-Cyclohexen-1-one, triethyltrimethyl-"

The name "2-Cyclohexen-1-one, triethyltrimethyl-" denotes a 2-cyclohexen-1-one ring bearing a total of three ethyl groups and three methyl groups as substituents. The precise arrangement of these six alkyl groups on the ring is not specified by this general name, leading to a number of possible constitutional isomers and stereoisomers.

One specific isomer that has been identified and cataloged is 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one , with the Chemical Abstracts Service (CAS) Registry Number 68845-35-2 . This compound is recognized for its use as a fragrance ingredient. thegoodscentscompany.com

Table 1: Properties of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one

PropertyValue
CAS Number 68845-35-2
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Boiling Point (estimated) 289.00 to 291.00 °C @ 760.00 mm Hg
Flash Point (estimated) 188.00 °F (86.70 °C)
logP (o/w) (estimated) 3.204
Water Solubility (estimated) 0.6592 mg/L @ 25 °C

Data sourced from available chemical databases.

The structure of this particular isomer features a high degree of substitution, with geminal ethyl groups at the C4 position and geminal methyl groups at the C5 position. This steric congestion around the ring would be expected to significantly influence its reactivity and spectroscopic properties.

Beyond the specifically identified CAS number, the general name "triethyltrimethyl-2-cyclohexen-1-one" encompasses a wide range of isomers. The placement of the three ethyl and three methyl groups can vary around the cyclohexenone ring, leading to numerous constitutional isomers. For example, the substituents could be distributed differently across positions 2, 3, 4, 5, and 6.

Furthermore, for each constitutional isomer, the possibility of stereoisomerism exists. Chiral centers can arise depending on the substitution pattern, leading to the potential for enantiomers and diastereomers. For instance, if a carbon atom in the ring is substituted with four different groups (including the ring carbons it is attached to), it becomes a stereocenter. The spatial arrangement of the substituents relative to the plane of the ring (in its various conformations) would define the specific stereoisomer.

The synthesis of a single, specific isomer from this broad class would require precise control over the reaction conditions and the choice of starting materials. The separation and characterization of these isomers would rely on advanced analytical techniques such as chromatography and spectroscopy. The subtle differences in the arrangement of the alkyl groups would likely lead to distinct olfactory properties, which is of particular interest in the fragrance industry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B13766115 2-Cyclohexen-1-one, triethyltrimethyl- CAS No. 68845-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68845-35-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H26O/c1-7-12-11(4)13(16)10-14(5,6)15(12,8-2)9-3/h7-10H2,1-6H3

InChI Key

BUWKKTZEUORNQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)CC(C1(CC)CC)(C)C)C

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Cyclohexen 1 One, Triethyltrimethyl

Reactions Involving the Carbonyl Group

The carbonyl group in 2-Cyclohexen-1-one (B156087), triethyltrimethyl- is a key site for a variety of chemical transformations, including reduction and derivatization.

The selective reduction of the carbonyl group in α,β-unsaturated ketones, while preserving the carbon-carbon double bond, is a synthetically valuable transformation. For 2-Cyclohexen-1-one derivatives, this can be achieved using specific catalysts and reaction conditions. For instance, the hydrogenation of 2-cyclohexen-1-one over a Pt–MCM-41 catalyst has been shown to produce cyclohexanone (B45756) with 100% selectivity. rsc.orgresearchgate.net The reaction rate can be significantly influenced by pressure. rsc.orgresearchgate.net Similarly, bimetallic nanoparticles, such as Fe-Ru suspended in ionic liquids, have demonstrated high activity and selectivity for the hydrogenation of cyclohexenone to cyclohexanone. rsc.org The addition of CO2 to the reaction mixture can further enhance the reaction rate. rsc.org

The choice of catalyst is crucial for achieving high selectivity. While rhodium nanoparticles immobilized on an acid-free triphenylphosphonium-based supported ionic liquid phase (Rh@SILP(Ph3-P-NTf2)) have been used for the hydrogenation and hydrodeoxygenation of aromatic ketones, the conditions can be tuned to favor either the alcohol or the fully deoxygenated product. researchgate.net For non-benzylic ketones, the product distribution between the hydrogenated alcohol and the hydrodeoxygenated alkane can be controlled by adjusting the reaction temperature. researchgate.net

Table 1: Catalytic Systems for Selective Hydrogenation of Cyclohexenone Derivatives
CatalystProduct(s)SelectivityKey Conditions
Pt–MCM-41Cyclohexanone100%Increased pressure enhances rate rsc.orgresearchgate.net
Fe-Ru nanoparticles in ionic liquidCyclohexanone>95%Addition of CO2 increases rate rsc.org
Rh@SILP(Ph3-P-NTf2)Cyclohexanol or Cyclohexane (B81311)Temperature-dependentMild conditions for hydrodeoxygenation of benzylic ketones researchgate.net

The carbonyl group of 2-Cyclohexen-1-one, triethyltrimethyl- can be derivatized to form a variety of other functional groups. These reactions are standard transformations of ketones and include the formation of oximes, hydrazones, and enamines. For example, reaction with hydroxylamine (B1172632) forms an oxime, while reaction with hydrazines yields hydrazones. researchgate.net Secondary amines, in the presence of a mild acid, can react to form enamines. youtube.com These derivatization reactions are often used for the characterization and purification of carbonyl compounds. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution (for related aromatization pathways)

While not a direct electrophilic aromatic substitution, the conversion of substituted cyclohexenones to phenolic systems represents a significant aromatization pathway.

Substituted cyclohexenones can undergo dehydrogenative aromatization to form phenol (B47542) derivatives, a transformation of considerable interest in organic synthesis. researchgate.netrsc.org This process can be catalyzed by various transition metals, such as palladium, often in the presence of an oxidant like molecular oxygen. researchgate.netorganic-chemistry.org For instance, Pd-catalyzed aerobic dehydrogenative aromatization has been used to synthesize phenols from cyclohexanones. researchgate.net This method allows for the regioselective introduction of substituents. researchgate.net The reaction of cyclohexanones with amines under these conditions can lead to the formation of aryl amines. organic-chemistry.org Metal-free conditions using oxygen as a green oxidant have also been developed for the aromatization of cyclohexanones with thiophenols to produce aryl sulfides. nih.gov

Rearrangement Reactions

Substituted cyclohexenones can undergo various rearrangement reactions, often driven by the formation of a more stable aromatic system. A classic example is the dienone-phenol rearrangement. wikipedia.orgslideshare.net This acid-catalyzed reaction involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol. wikipedia.org The mechanism proceeds through the formation of a carbocation intermediate, followed by a 1,2-shift of one of the substituents. slideshare.netscribd.comijrar.org The driving force for this rearrangement is the formation of the stable aromatic ring. slideshare.netijrar.org The migratory aptitude of the substituents at the C-4 position plays a crucial role in determining the reaction outcome. wikipedia.org

Functionalization at Specific Positions (e.g., α-functionalization)

The α-position to the carbonyl group in 2-Cyclohexen-1-one, triethyltrimethyl- is a site of significant reactivity due to the acidity of the α-protons and the ability to form a stable enolate intermediate.

The generation of an enolate, typically by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), allows for a wide range of α-functionalization reactions. masterorganicchemistry.com The regioselectivity of enolate formation in unsymmetrical ketones can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.comubc.ca The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. ubc.caquizlet.com The stereochemistry of this alkylation is often influenced by the conformation of the cyclohexanone enolate. ubc.ca

Recent advancements have also focused on umpolung strategies, where masked ketone electrophiles react with a variety of nucleophiles in the presence of a catalyst to achieve enantioselective α-functionalization. springernature.com Furthermore, direct α-C–H bond functionalization of unprotected cyclic amines has been achieved through a protecting group-free approach involving intermolecular hydride transfer. nih.gov

Table 2: Key Reactions and Concepts in the Functionalization of 2-Cyclohexen-1-one, triethyltrimethyl-
Reaction TypeKey Reagents/ConditionsFunctional Group TransformationRelevant Concepts
Selective HydrogenationPt–MCM-41, Fe-Ru nanoparticles rsc.orgresearchgate.netrsc.orgKetone to secondary alcoholCatalyst selectivity, pressure effects rsc.orgresearchgate.net
Carbonyl DerivatizationHydroxylamine, Hydrazines, Secondary amines researchgate.netyoutube.comKetone to Oxime, Hydrazone, EnamineStandard ketone reactivity
Oxidative AromatizationPd catalyst, O2 researchgate.netorganic-chemistry.orgCyclohexenone to PhenolDehydrogenation, Aromatization researchgate.netrsc.org
Dienone-Phenol RearrangementAcid catalyst wikipedia.orgslideshare.netSubstituted cyclohexadienone to PhenolCarbocation rearrangement, Migratory aptitude wikipedia.orgijrar.org
α-FunctionalizationLDA, Alkyl halides masterorganicchemistry.comubc.caα-C-H to α-C-AlkylEnolate formation (kinetic vs. thermodynamic), Nucleophilic substitution masterorganicchemistry.comubc.ca

Reactivity with Specific Reagents (e.g., Vilsmeier reagents, methylene (B1212753) iminium salts)

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org While this reaction is most commonly used for the formylation of electron-rich aromatic compounds, it can also react with other nucleophilic substrates, including the enol forms of ketones. chemistrysteps.comorganicreactions.org

For an α,β-unsaturated ketone like a substituted 2-cyclohexen-1-one, the reaction proceeds through its enol or a more extended dienol intermediate. The Vilsmeier reagent, being a relatively weak electrophile, reacts with the more electron-rich positions of these intermediates. organicreactions.org The reaction of a ketone's enol form with the Vilsmeier reagent typically results in the formation of a β-chloro-α,β-unsaturated aldehyde after hydrolysis of the initial iminium adduct. youtube.com

In the case of "2-Cyclohexen-1-one, triethyltrimethyl-", the molecule can form a dienol intermediate. The electrophilic Vilsmeier reagent would then attack a nucleophilic carbon atom. The precise regioselectivity would be influenced by the positions of the alkyl substituents, which affect both the electronic distribution in the dienol and the steric accessibility of the potential reaction sites. Following the electrophilic attack and subsequent hydrolysis, the likely product would be a formylated and chlorinated derivative of the original cyclohexenone.

Table 1: Anticipated Vilsmeier-Haack Reaction with 2-Cyclohexen-1-one, triethyltrimethyl-

ReactantReagentsProposed IntermediateExpected Product TypeReaction Description
2-Cyclohexen-1-one, triethyltrimethyl-1. Phosphorus oxychloride (POCl₃) / N,N-Dimethylformamide (DMF) 2. Aqueous workupDienol form of the cyclohexenoneβ-Chloro-α,β-unsaturated aldehyde derivativeElectrophilic attack by the chloroiminium salt on the dienol intermediate, followed by hydrolysis to yield a formylated and chlorinated product.

Methylene iminium salts, such as the pre-formed N,N-dimethylmethaniminium iodide known as Eschenmoser's salt, are key reagents in the Mannich reaction. wikipedia.orgwikipedia.org The Mannich reaction is a three-component condensation that involves the aminoalkylation of a carbon acid, such as a ketone, with formaldehyde (B43269) (or another non-enolizable aldehyde) and a primary or secondary amine. wikipedia.org The reaction proceeds via the formation of an iminium ion, which then acts as the electrophile. wikipedia.org

For a ketone like "2-Cyclohexen-1-one, triethyltrimethyl-", the reaction occurs via its enolate form. The enolate acts as a nucleophile, attacking the electrophilic carbon of the methylene iminium salt. In α,β-unsaturated ketones, the reaction typically occurs at the α'-position (the carbon adjacent to the carbonyl group that is not part of the double bond), as this position is readily enolized.

Research on analogous compounds, such as 5,5-Dimethyl-3-phenylamino-2-cyclohexen-1-one, has demonstrated that Mannich reactions with formaldehyde and secondary amines (like morpholine (B109124) or piperidine) successfully introduce an aminomethyl group to the ring, yielding β-amino ketones, also known as Mannich bases. researchgate.net The reaction of "2-Cyclohexen-1-one, triethyltrimethyl-" is expected to proceed similarly. The enolate would form at the C-6 position, which would then attack the iminium ion. The steric hindrance caused by the various alkyl substituents on the ring could influence the reaction rate but is not expected to prevent the reaction entirely. The final product is a β-amino-carbonyl compound. nih.gov

Table 2: Anticipated Mannich Reaction with 2-Cyclohexen-1-one, triethyltrimethyl-

ReactantReagentsKey IntermediateExpected Product TypeReaction Description
2-Cyclohexen-1-one, triethyltrimethyl-Formaldehyde, Secondary Amine (e.g., Dimethylamine, Morpholine), Acid or Base CatalystMethylene Iminium Saltβ-Amino Ketone (Mannich Base)Nucleophilic attack of the ketone's enolate on the methylene iminium ion, resulting in the formation of a new C-C bond at the α'-position.
2-Cyclohexen-1-one, triethyltrimethyl-Eschenmoser's Salt (N,N-Dimethylmethaniminium iodide)N/A (Pre-formed reagent)β-Amino Ketone (Mannich Base)Direct reaction of the ketone's enolate with the pre-formed iminium salt.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexen 1 One, Triethyltrimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. High-field NMR provides the resolution necessary to analyze complex spin systems and stereochemical arrangements inherent in substituted cyclohexenone rings.

High-Field ¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of a triethyltrimethyl-substituted 2-cyclohexen-1-one (B156087) would reveal distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups like the carbonyl causing deshielding (a downfield shift). Protons on the double bond (vinylic protons) are typically found in the δ 5.8-6.8 ppm region, while protons on carbons adjacent (alpha) to the carbonyl group appear around δ 2.0-2.5 ppm. youtube.com The numerous ethyl and methyl groups would produce complex overlapping signals in the upfield aliphatic region (δ 0.8-1.8 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single peak. The carbonyl carbon is highly deshielded and readily identifiable by its characteristic chemical shift in the δ 190-215 ppm range. libretexts.org Carbons of the C=C double bond (olefinic carbons) resonate between δ 120-160 ppm, while the saturated carbons of the ring and the alkyl substituents appear in the δ 10-50 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Isomer.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C1) - ~200
Olefinic (C2) - ~135
Olefinic (C3) 5.9 - 6.2 ~155
Alpha-Alkyl (C4) 2.2 - 2.6 ~45
Methylene (B1212753) (C5) - ~48
Alpha-Alkyl (C6) 2.3 - 2.7 ~50
Ethyl Groups 0.9 - 1.2 (CH₃), 1.4 - 1.8 (CH₂) ~12 (CH₃), ~25-30 (CH₂)

Note: The table presents generalized, predicted data for illustrative purposes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

For a molecule with significant signal overlap in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable for assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the ethyl groups (CH₂-CH₃) and to map the relationships between protons on the cyclohexenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, correlations from the protons of the methyl and ethyl substituents to the carbons of the cyclohexenone ring would confirm their precise locations.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry of the substituents on the ring.

Stereochemical Assignments via NMR Spectroscopic Data

The stereochemistry of substituents on the cyclohexane (B81311) ring can be deduced from a combination of ¹H-¹H coupling constants (³JHH) and NOESY data. nih.gov The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them. For example, a large coupling constant (typically 10-13 Hz) between two vicinal ring protons often indicates a diaxial relationship, while smaller values are observed for axial-equatorial and diequatorial arrangements. NOESY correlations between, for instance, a methyl group and a ring proton can establish whether they are on the same face (cis) or opposite faces (trans) of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The most prominent feature in the IR spectrum of a 2-cyclohexen-1-one derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the adjacent C=C double bond, this band appears at a lower frequency (1666–1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). libretexts.orgorgchemboulder.com The C=C stretching vibration of the enone system gives rise to a band in the 1600–1650 cm⁻¹ region. Aliphatic C-H stretching vibrations from the numerous alkyl groups are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=C stretch is often more intense in the Raman spectrum. Studies on α,β-unsaturated ketones have shown that the relative intensities of the C=O and C=C bands in Raman spectra can be related to the conformation of the enone system. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 2: Characteristic IR and Raman Vibrational Frequencies.

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl) 2850 - 2960 2850 - 2960
C=O Stretch (Conjugated Ketone) 1666 - 1685 (Strong) 1660 - 1685

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 2,4,6-triethyl-3,5,5-trimethyl-2-cyclohexen-1-one (C₁₅H₂₆O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 222.

The fragmentation of cyclic ketones is complex but often initiated by cleavage of the bonds alpha to the carbonyl group. whitman.edumiamioh.edu Common fragmentation pathways for this molecule would include the loss of the alkyl substituents as radicals. The observation of peaks corresponding to the loss of a methyl radical (M-15) or an ethyl radical (M-29) would be expected. Subsequent fragmentation could involve cleavage of the ring structure.

Table 3: Predicted Mass Spectrometry Fragments.

m/z Value Predicted Identity
222 [M]⁺ (Molecular Ion)
207 [M - CH₃]⁺
193 [M - C₂H₅]⁺
179 [M - C₃H₇]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated ketone system in 2-cyclohexen-1-one derivatives constitutes a chromophore that absorbs UV light. youtube.com

Two characteristic electronic transitions are observed for enones:

A high-intensity π → π* transition at a shorter wavelength.

A low-intensity n → π* transition at a longer wavelength.

The position of the maximum absorbance (λmax) for the π → π* transition can be predicted using the Woodward-Fieser rules. jove.comegyankosh.ac.in For a six-membered cyclic enone, the base value for λmax is 215 nm. libretexts.orgslideshare.net Each alkyl substituent attached to the double bond or in the alpha or beta positions shifts the λmax to a longer wavelength. Given the extensive alkyl substitution in a triethyltrimethyl-cyclohexenone, the λmax for the π → π* transition is expected to be significantly shifted into the 240-260 nm range. The weaker n → π* transition typically appears at a longer wavelength, often in the 310-330 nm region. youtube.com

Table 4: Expected UV-Vis Absorption Maxima.

Electronic Transition Predicted λmax (nm) Relative Intensity
π → π* 240 - 260 High

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a hypothetical, chiral, and fully substituted triethyl-trimethyl-cyclohexenone that forms suitable single crystals, SC-XRD would provide unambiguous proof of its molecular structure.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For a complex stereoisomer of a triethyl-trimethyl-cyclohexenone, SC-XRD would be indispensable for:

Absolute Configuration: For an enantiomerically pure crystal, techniques such as anomalous dispersion can be used to determine the absolute configuration (R/S notation) of each stereocenter.

Conformational Analysis: The analysis would reveal the preferred conformation of the cyclohexenone ring (e.g., half-chair, envelope) in the solid state, which is influenced by the steric hindrance imposed by the six bulky alkyl substituents.

Intermolecular Interactions: The crystal packing arrangement, including any hydrogen bonding or van der Waals interactions, would be fully elucidated.

Below is an illustrative data table of crystallographic parameters that might be obtained for a representative substituted cyclohexenone derivative.

ParameterIllustrative Value
Chemical FormulaC15H26O
Formula Weight222.37 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123(4), 12.456(5), 15.789(6)
α, β, γ (°)90, 90, 90
Volume (ų)1994.5(14)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.115
R-factor (final)0.045
Flack Parameter0.02(3)

Note: This data is hypothetical and serves as an example for a compound of this class.

Advanced Analytical Techniques for Purity and Isomeric Ratios

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity

Given that many substituted cyclohexenones possess multiple stereocenters, they can exist as enantiomers or diastereomers. Chiral chromatography is the cornerstone technique for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differing interactions lead to different retention times for each enantiomer, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column containing a CSP, often a cyclodextrin (B1172386) derivative.

Chiral High-Performance Liquid Chromatography (HPLC): This is a more versatile technique, accommodating a wider range of compounds. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used and can be operated in either normal-phase or reversed-phase mode.

The selection of the specific chiral column and mobile phase is critical and often requires empirical screening for optimal separation. The output chromatogram would show two distinct peaks for a racemic mixture, with the area of each peak corresponding to the relative amount of each enantiomer.

The table below illustrates typical parameters for a chiral HPLC separation.

ParameterHPLC Condition
InstrumentHigh-Performance Liquid Chromatography System
ColumnChiralpak AD-H (Amylose derivative)
Mobile Phase98:2 Hexane:Isopropanol
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min

Note: These parameters are representative and would require optimization for a specific isomer.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For a compound like a triethyl-trimethyl-cyclohexenone, HRMS would be used to:

Confirm Elemental Formula: By comparing the experimentally measured accurate mass with the theoretical mass calculated for the formula C15H26O, the identity of the compound can be confirmed. uni.lu

Identify Fragments: In conjunction with tandem MS (MS/MS), HRMS can be used to analyze the fragmentation pattern of the molecule. The accurate mass of the fragment ions helps in elucidating the structure of the parent molecule.

For example, the theoretical monoisotopic mass of C15H26O is 222.1984 Da. An HRMS instrument would be expected to measure a mass very close to this value (e.g., within 5 ppm), providing strong evidence for this elemental composition.

The following table shows predicted mass spectrometry data for a C15H26O molecule. uni.lu

Adduct IonPredicted m/z
[M+H]⁺223.2056
[M+Na]⁺245.1876
[M+K]⁺261.1615
[M+NH₄]⁺240.2322

Note: Data is based on predicted values for the specified molecular formula.

By combining these advanced analytical techniques, a complete and unambiguous structural and stereochemical assignment of a specific triethyl-trimethyl-2-cyclohexen-1-one isomer can be achieved.

Computational and Theoretical Investigations of 2 Cyclohexen 1 One, Triethyltrimethyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. youtube.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G**, to solve approximations of the Schrödinger equation. researchgate.netpsu.edu

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. researchgate.netmdpi.com This process systematically alters the molecule's geometry to find the configuration with the lowest possible energy on the potential energy surface. youtube.com For 2-Cyclohexen-1-one (B156087), triethyltrimethyl-, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state. The resulting optimized structure is a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. researchgate.net

Interactive Table: Hypothetical Optimized Geometric Parameters for 2-Cyclohexen-1-one, triethyltrimethyl- Below are plausible optimized geometric parameters for the core cyclohexenone ring, calculated using DFT.

ParameterTypeAtom(s)Value (Å or °)
Bond LengthC=OC1-O71.23 Å
Bond LengthC=CC2-C31.35 Å
Bond LengthC-CC1-C21.48 Å
Bond LengthC-CC3-C41.51 Å
Bond LengthC-CC1-C61.52 Å
Bond AngleO=C-CO7-C1-C2122.5°
Bond AngleC-C=CC1-C2-C3120.0°
Bond AngleC=C-CC2-C3-C4123.0°
Dihedral AngleRing PuckeringC6-C1-C2-C3~15°

Note: These values are representative and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic character. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For 2-Cyclohexen-1-one, triethyltrimethyl-, FMO analysis would map the distribution of these orbitals, showing the HOMO density likely concentrated on the C=C double bond and the LUMO density primarily located on the α,β-unsaturated carbonyl system.

Interactive Table: Hypothetical FMO Properties of 2-Cyclohexen-1-one, triethyltrimethyl- The following table presents expected energy values for the frontier orbitals.

OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital
LUMO-1.8 eVLowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7 eVIndicator of chemical stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent regions of intermediate or near-zero potential. mdpi.com

For 2-Cyclohexen-1-one, triethyltrimethyl-, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net Positive potential (blue) would likely be found near the hydrogen atoms, while the electron-rich π-system of the C=C bond would also influence the potential distribution.

Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. jhuapl.eduyoutube.com Computational methods, particularly DFT, can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.govnih.gov Large hyperpolarizability values are associated with molecules that have substantial intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

The introduction of triethyl and trimethyl substituents on the cyclohexenone ring could potentially enhance its NLO properties by influencing the molecule's electronic asymmetry. DFT calculations would quantify these effects.

Interactive Table: Hypothetical NLO Properties of 2-Cyclohexen-1-one, triethyltrimethyl- This table provides representative values for NLO parameters.

ParameterDescriptionCalculated Value (a.u.)
αLinear Polarizability~150
β_totalFirst Hyperpolarizability>200

Note: a.u. stands for atomic units.

Mechanistic Studies using Computational Methods

Beyond static electronic properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. psu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. psu.edu DFT calculations can locate the geometry of a transition state and determine its energy. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Solvent Effects on Reactivity and Properties

Computational studies are crucial for understanding how solvents influence the reactivity and properties of substituted cyclohexenones. The choice of solvent can significantly alter reaction rates and equilibria, and theoretical models provide a molecular-level explanation for these observations.

Diels-Alder reactions involving quinones, which are structurally related to cyclohexenones, have been studied to probe solvent effects. Computational analysis using ab initio quantum mechanics reveals that hydrogen bonding between the solvent (like water) and the polarized transition state is a dominant factor in accelerating reaction rates. researchgate.net This is complemented by hydrophobic effects, which also contribute to rate acceleration in aqueous media. researchgate.netresearchgate.net For instance, while Diels-Alder reactions are often considered to have little solvent dependence due to their concerted nature, they are dramatically accelerated in water. researchgate.net Theoretical models can quantify these interactions, showing how electron-donating or withdrawing substituents on the cyclohexenone ring alter the charge distribution in the transition state, thereby modifying the strength of solvent interactions. researchgate.net

In the context of keto-enol tautomerism, solvent polarity plays a pivotal role. Density Functional Theory (DFT) calculations have shown that for related diketones, the more polar keto form is stabilized to a greater extent by polar solvents. orientjchem.org This is attributed to the favorable hydrogen bonding interactions between the keto isomer's carbonyl group and the solvent molecules, an interaction less favorable for the enol form. orientjchem.org The equilibrium can be strongly solvent-dependent; for example, the enol tautomer of acetoacetic acid ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com Computational models can predict these shifts by calculating the relative energies of the keto and enol forms in different solvent environments, often using implicit solvent models like the Polarizable Continuum Model (PCM).

Understanding Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict and rationalize the regioselectivity and stereoselectivity of reactions involving substituted cyclohexenones. rsc.orgrsc.org Methods like DFT are widely used to calculate the activation energies of different possible reaction pathways, with the lowest energy barrier corresponding to the major product. researchgate.net

For cycloaddition reactions, such as the [2+2] photocycloaddition, theoretical studies can explain the stereochemical outcomes. acs.org Frontier Molecular Orbital (FMO) theory has historically been used to predict regioselectivity in Diels-Alder reactions. researchgate.net More advanced computational approaches now provide a more quantitative picture by modeling the entire reaction profile, including transition states. rsc.org

A computational study on the Diels-Alder reactions of substituted cyclobutenones (structurally similar to cyclohexenones) found that for an unsubstituted dienophile, the endo pathway is kinetically preferred. researchgate.net However, the introduction of substituents can reverse this preference. For example, in reactions of 4,4-disubstituted cyclobutenones, the exo pathway often becomes the most favorable. researchgate.net These computational findings allow chemists to predict how substituents at various positions on the cyclohexenone ring will direct the outcome of a reaction, guiding synthetic planning. nih.gov

Keto-Enol Tautomerism in Cyclohexenones: Theoretical Considerations

Keto-enol tautomerism is a fundamental equilibrium for cyclohexenones, which possess an α-hydrogen adjacent to the carbonyl group. oregonstate.edu The equilibrium typically favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. orientjchem.org For the parent cyclohexanone (B45756), the enol form is present in extremely small amounts at room temperature (around 0.0001%). researchgate.net

Theoretical methods, including semi-empirical (like PM3) and DFT, have been employed to study this equilibrium. researchgate.netresearchgate.net These calculations can determine the relative stabilities of the keto and enol tautomers by optimizing their geometries and calculating their energies. researchgate.net For cyclohexanone, both PM3 and DFT calculations agree with experimental findings that the keto form is significantly more stable than the enol form. researchgate.net

Computational studies can also elucidate the mechanism of tautomerization, which can be catalyzed by acid or base. oregonstate.edu The process involves proton transfer and can be modeled to find the transition state structure and its associated energy barrier. researchgate.net DFT calculations on cyclohexanone have been used to simulate the transition state and determine the activation energy for the tautomerism process. researchgate.net Factors that stabilize the C=C double bond, such as conjugation or substitution, can shift the equilibrium more towards the enol form. masterorganicchemistry.com

Molecular Dynamics Simulations (if applicable for complex systems)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For complex systems involving substituted cyclohexenones, such as enzyme-substrate interactions or behavior in explicit solvent environments, MD simulations provide insights that static quantum chemical calculations cannot. rsc.orgnih.gov

For instance, an ab initio MD study investigated the hydrogen bonding of 2-cyclohexenone complexed to a Rhodium(I) catalyst in an explicit 1,4-dioxane (B91453) solvent. rsc.org This simulation revealed that the ketone's oxygen atom acts as a persistent hydrogen-bond acceptor, with the donor molecule being mobile and subject to exchange. Such dynamic information is crucial for understanding the catalytic mechanism in detail. rsc.org

MD simulations are also invaluable for studying how large molecules like cyclodextrins form inclusion complexes with guests such as cyclohexenone derivatives. mdpi.com These simulations can elucidate the primary driving forces for complex formation, which are often van der Waals interactions and hydrogen bonding, and provide data consistent with experimental results. mdpi.com While no specific MD simulations were found for the requested "triethyltrimethyl-" derivative, the technique is broadly applicable to understanding the dynamics of substituted cyclohexenones in condensed phases or when interacting with other molecules. mdpi.com

Quantum Chemical Parameters and Vibrational Frequencies

Quantum chemical calculations are routinely used to predict various molecular properties and vibrational frequencies for cyclohexenone and its derivatives. researchgate.net DFT calculations, for example, can provide optimized molecular geometries, electronic properties (like HOMO-LUMO gaps), and infrared (IR) and Raman spectra. researchgate.netresearchgate.net

The calculated vibrational frequencies can be compared with experimental data to confirm molecular structures and assign spectral bands. researchgate.net For 2-cyclohexen-1-one, DFT calculations have been shown to predict vibrational frequencies with excellent agreement to experimental spectra. The carbonyl (C=O) stretching frequency is a particularly well-studied feature. researchgate.net Its position is sensitive to conjugation and substitution effects. Theoretical studies on 2-cyclohexen-1-one have shown that its C=O frequency is lower than that of the saturated cyclohexanone, an effect attributed to expanded conjugation. researchgate.net

Calculations also provide access to other important parameters. For instance, the calculated vertical excitation energies for 2-cyclohexenone and its complex with boron trifluoride show excellent agreement with experimental UV absorption spectra, helping to explain the observed bathochromic (red) shift upon complexation. nih.gov

The following table summarizes some computed properties for the parent 2-cyclohexen-1-one molecule.

PropertyValueSource
Molecular Formula C₆H₈O nist.gov
Molecular Weight 96.13 g/mol nih.gov
XLogP3 0.6 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 0 nih.gov

Materials Science Applications

Specific applications of "2-Cyclohexen-1-one, triethyltrimethyl-" in materials science, such as in the development of polymers or functional materials, are not described in the available scientific literature.

Precursors for Advanced Organic Materials

There is no information in the reviewed literature concerning the use of "2-Cyclohexen-1-one, triethyltrimethyl-" as a precursor for advanced organic materials, including fluorescent derivatives.

A Note on the Subject Compound

The chemical name "2-Cyclohexen-1-one, triethyltrimethyl-" does not correspond to a commonly recognized or documented compound in scientific literature. It is possible that this name is an error or a misnomer for a related class of compounds that are significant in aroma chemistry, namely trimethyl-substituted cyclohexenone derivatives. These compounds, such as ionones and damascones, are well-studied for their roles as potent aroma constituents in a variety of natural products. This article will address the specified topic by focusing on the chemical principles and research findings applicable to this broader, structurally related class of aroma compounds.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted cyclohexenones is a foundational aspect of their study. rsc.org Future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic methods.

Key Research Objectives:

Catalytic Systems: Exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. Ti-Beta zeolites, for example, have shown promise as highly active and selective catalysts for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one (B156087) using hydrogen peroxide as a green oxidant. nankai.edu.cn

One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the construction of complex cyclohexenone cores in a single operational step, minimizing waste and purification efforts.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.

A recent development in this area includes the use of allyl-palladium catalysis for the one-step α,β-dehydrogenation of ketones via their zinc enolates, offering a salt-free and versatile protocol. organic-chemistry.org Another approach involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford cyclohexenones. organic-chemistry.org

Exploration of Novel Reactivity Patterns for Further Functionalization

Understanding and expanding the reactivity of the cyclohexenone scaffold is crucial for creating diverse molecular architectures. Future work will aim to uncover new ways to selectively functionalize the core structure.

Areas for Investigation:

Asymmetric Catalysis: Developing highly enantioselective methods for reactions such as Michael additions, aldol (B89426) condensations, and conjugate additions to control the stereochemistry of new substituents. Chiral BINOL-derived Brønsted acids, for instance, have been used to catalyze highly enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org

C-H Activation: Applying modern C-H activation strategies to directly install functional groups at positions that are traditionally difficult to access, avoiding the need for pre-functionalized substrates.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive novel transformations and access unique reactive intermediates, potentially leading to new bond formations and skeletal rearrangements.

Advanced Spectroscopic Studies for Dynamic Processes

A deeper understanding of the conformational dynamics and intermolecular interactions of highly substituted cyclohexenones is essential for rational design and application.

Potential Research Directions:

Multidimensional NMR: Employing advanced NMR techniques (e.g., NOESY, ROESY) to elucidate the three-dimensional structures and conformational preferences of these molecules in solution.

Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to study the excited-state dynamics of cyclohexenones, which is particularly relevant for photochemical applications.

Chiroptical Spectroscopy: Combining experimental techniques like circular dichroism (CD) with computational predictions to determine the absolute configuration of chiral cyclohexenone derivatives.

Deeper Computational Modeling of Complex Reaction Systems

Computational chemistry offers a powerful tool to predict and understand the behavior of substituted cyclohexenones, guiding experimental efforts.

Future Computational Work:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to map out the potential energy surfaces of key reactions, identifying transition states and intermediates. This can help in understanding selectivity and optimizing reaction conditions.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of new cyclohexenone derivatives before their synthesis.

Simulation of Spectroscopic Data: Accurately predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the structural confirmation of newly synthesized compounds. Computational studies have been used to investigate the reactivity and selectivity of Diels-Alder reactions involving substituted cyclobutenones, providing insights that could be applicable to cyclohexenones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern automation technologies can accelerate the discovery and optimization of new cyclohexenone derivatives.

Key Implementations:

Flow Chemistry: Translating key synthetic steps into continuous flow processes can offer improved safety, scalability, and control over reaction parameters. This is particularly advantageous for highly exothermic or short-lived intermediate reactions.

High-Throughput Experimentation (HTE): Utilizing robotic platforms to rapidly screen a wide range of catalysts, reagents, and reaction conditions to quickly identify optimal synthetic protocols.

Machine Learning-Assisted Optimization: Integrating machine learning algorithms with automated synthesis platforms to intelligently explore reaction space and predict optimal conditions for the synthesis of target molecules.

Potential in Supramolecular Chemistry or Self-Assembly

The structural features of substituted cyclohexenones, including potential hydrogen bond donors and acceptors, and defined three-dimensional shapes, could be exploited in the field of supramolecular chemistry.

Unexplored Avenues:

Crystal Engineering: Investigating the solid-state packing of new cyclohexenone derivatives to design materials with specific properties, such as nonlinear optical activity or porosity.

Host-Guest Chemistry: Designing cyclohexenone-based macrocycles or cages that can act as hosts for specific guest molecules, with potential applications in sensing or separation.

Self-Assembled Monolayers (SAMs): Exploring the ability of functionalized cyclohexenones to form ordered layers on surfaces, which could be relevant for modifying the properties of materials or creating new electronic devices.

Q & A

Advanced Research Question

  • Ames Test : Use Salmonella strains (TA98/TA100) with metabolic activation (S9 fraction) to detect frameshift mutations.
  • Daphnia magna Assay : Evaluate acute toxicity (48h LC₅₀) in freshwater systems .

How can contradictions in biological activity data be addressed?

Advanced Research Question
Variability in antimicrobial assays (e.g., MIC values) may arise from solvent choice (DMSO vs. ethanol) or bacterial strain variability. Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.